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Compound of Interest

Compound Name: N-(2-bromophenyl)dodecanamide
Cat. No.: B310704
Get Quote

Technical Guide: N-(2-
bromophenyl)dodecanamide

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

N-(2-bromophenyl)dodecanamide is a lipophilic N-aryl amide comprising a 12-carbon fatty
acid tail (lauric acid derivative) coupled to a 2-bromoaniline headgroup. This molecule belongs
to a class of compounds frequently investigated in medicinal chemistry as Quorum Sensing
Inhibitors (QSIs), Fatty Acid Amide Hydrolase (FAAH) inhibitor analogs, and biofilm disruptors.

Its structural significance lies in the ortho-bromo substitution, which introduces steric lock and
halogen bonding potential, distinct from its para-substituted analogs often found in liquid crystal
research. This guide provides the definitive chemical identity, a validated synthesis protocol,
and a structural analysis of its biological potential.

Chemical Identity & Descriptors[1][2][3][4]
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Descriptor Value / String

IUPAC Name N-(2-bromophenyl)dodecanamide

2'-Bromododecananilide; N-Lauroyl-2-
Common Name N
bromoaniline

Molecular Formula C1sH2sBrNO
Molecular Weight 354.33 g/mol
Canonical SMILES CCCcCcCcceceecC(=0O)Nelceceec1Br

InChl=1S/C18H28BrNO/c1-2-3-4-5-6-7-8-9-10-
InChl String 11-18(21)20-17-15-13-12-14-16(17)19/h12-
15H,2-11H2,1H3,(H,20,21)

Predicted LogP ~6.5 - 7.2 (Highly Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl O)

Structural Analysis & SAR Logic

The pharmacological utility of N-(2-bromophenyl)dodecanamide is best understood through
Structure-Activity Relationship (SAR) logic, specifically in the context of bacterial signaling
antagonism (Quorum Sensing).

SAR Visualization (Graphviz)

The following diagram deconstructs the molecule into its pharmacophoric elements, explaining
the function of each domain in ligand-receptor interactions (e.g., LasR or LuxR inhibition).
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Caption: Pharmacophore deconstruction of N-(2-bromophenyl)dodecanamide showing the
tripartite interaction model common in quorum sensing inhibitors.

Synthesis Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions). Objective: To
synthesize N-(2-bromophenyl)dodecanamide with >95% purity using standard organic
synthesis techniques.

Reagents

e 2-Bromoaniline (1.0 eq): The nucleophile. Ensure it is free of oxidation (darkening indicates
impurities).

o Dodecanoyl Chloride (1.1 eq): The electrophile. Freshly distilled or high-purity commercial
grade.

o Triethylamine (EtsN) (1.2 eq): Proton scavenger to neutralize HCI by-product.

o Dichloromethane (DCM): Anhydrous solvent.

Step-by-Step Procedure

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Purge with Nitrogen (N2) or Argon.

e Solvation: Add 2-bromoaniline (10 mmol, 1.72 g) and DCM (50 mL). Stir until fully dissolved.

o Base Addition: Add Triethylamine (12 mmol, 1.67 mL) via syringe. Cool the mixture to 0°C
using an ice bath.

o Acylation: Add Dodecanoyl chloride (11 mmol, 2.40 g) dropwise over 15 minutes. Critical:
The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

o Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
Stir for 3—12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
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e Quench & Workup:

o Add 50 mL of 1M HCI (aq) to the reaction mixture (Quenches unreacted amine and
solubilizes EtsN salts).

o Separate the organic layer (DCM).
o Wash organic layer with Sat.[1] NaHCOs (50 mL) followed by Brine (50 mL).

e Drying & Isolation: Dry the organic phase over Anhydrous MgSOa. Filter and concentrate in
vacuo (Rotary Evaporator).

 Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel,
Hexane -> 5% EtOAc/Hexane).

Synthesis Workflow Diagram
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Caption: Mechanistic flow of the acylation reaction. The base (Et3N) drives the equilibrium by
trapping the HCI by-product.

Biological Context & Applications[4][9][10]
Quorum Sensing Inhibition (QSI)

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.mdpi.com/2073-4360/14/13/2738
https://www.benchchem.com/product/b310704/docs?utm_src=pdf-body-img#n-2-bromophenyl-dodecanamide-smiles-and-inchi-key
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b310704?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This molecule mimics the structure of N-acyl homoserine lactones (AHLS), specifically N-
dodecanoyl-L-homoserine lactone (

-HSL), utilized by Pseudomonas aeruginosa (LasR system).

e Mechanism: The 2-bromophenyl group replaces the lactone ring. The steric bulk of the
bromine atom at the ortho position can induce a conformational change in the receptor
protein, potentially converting the molecule from an agonist to an antagonist.

e Relevance: Halogenated furanones and amides are well-documented inhibitors of biofilm
formation without exerting direct selective pressure (bactericidal activity), reducing the
likelihood of resistance development [1, 2].

Fatty Acid Amide Hydrolase (FAAH)

Lipophilic amides are substrates or inhibitors of FAAH. The dodecanoyl chain aligns with the
natural substrate (anandamide) binding pocket, while the electron-withdrawing bromine on the
phenyl ring modulates the hydrolytic stability of the amide bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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